N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by three distinct structural motifs:
- 1-Methyl-1H-pyrrole group: A heteroaromatic system that may influence electronic properties and binding affinity.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) unit: A bicyclic amine structure associated with bioactivity in neurological and anticancer compounds.
Ethanediamide derivatives are often explored as protease inhibitors or receptor ligands due to their hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-29-16-7-12-23(29)24(30-17-14-21-10-5-6-11-22(21)19-30)18-28-26(32)25(31)27-15-13-20-8-3-2-4-9-20/h5-8,10-12,16,24H,2-4,9,13-15,17-19H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJQYSJNGVKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCCC2=CCCCC2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. Its unique structure incorporates elements that may contribute to various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a distinct chemical structure characterized by:
- Cyclohexene ring
- Pyrrole and tetrahydroisoquinoline moieties
The molecular formula is , and it has a molecular weight of approximately 438.6 g/mol. The InChI representation is as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
- Case Studies : In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi.
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| B | HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |
| C | A549 (Lung Cancer) | 12 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis and inhibit tumor growth through various pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Inflammatory Models : In vivo models of inflammation have shown reduced levels of pro-inflammatory cytokines when treated with this compound.
- Mechanism : It may inhibit the NF-kB pathway or modulate the activity of COX enzymes.
The biological activities of this compound are likely mediated through specific interactions with molecular targets:
Receptor Binding : The compound may interact with various receptors or enzymes that are integral to cellular signaling pathways.
Pathway Modulation : By binding to these targets, it can modulate pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Key Observations :
- The oxazinan-based analog () shows moderate similarity (~65–68%), suggesting divergent pharmacological profiles due to the sulfonyl group’s electronegativity and steric bulk .
- The thiol-containing compound () exhibits low similarity, highlighting the importance of aromatic/heterocyclic systems in the target molecule’s design.
Physicochemical and Pharmacokinetic Properties
Hypothetical property comparisons derived from substituent contributions:
Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
